molecular formula C11H12N4 B4357278 3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanenitrile

3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanenitrile

Cat. No.: B4357278
M. Wt: 200.24 g/mol
InChI Key: UBBRATPVNCYGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanenitrile (CAS 828299-06-5) is a high-purity chemical compound supplied for research and development purposes. This nitrile-substituted derivative belongs to the pyrazolo[1,5-a]pyrimidine class of fused heterocycles, which are privileged scaffolds in medicinal and agricultural chemistry . The molecular formula is C11H12N4, with a molecular weight of 200.24 g/mol . This compound serves as a versatile building block for the synthesis of more complex molecules. Recent scientific literature highlights that 5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives can undergo unexpected transformations and functionalization at various reaction centers, offering new prospects for creating pharmacologically active compounds . The pyrazolopyrimidine core is of significant research interest, with analogues being investigated as potential therapeutics and as active ingredients in agrochemicals for pest control . Historically, related 3-substituted-5,7-dimethylpyrazolo[1,5-a]pyrimidines have been studied as inhibitors of 3',5'-cyclic-AMP phosphodiesterase, underscoring the biological relevance of this chemical series . The product is explicitly intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheet and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-8-10(4-3-6-12)9(2)15-11(14-8)5-7-13-15/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBRATPVNCYGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=NN12)C)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine with a suitable nitrile source in the presence of a base. The reaction conditions often include:

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)

    Temperature: 80-120°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert nitrile groups to amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid

    Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Targeting Enzymes and Receptors

The compound has been studied for its potential as a selective inhibitor of specific enzymes and receptors involved in various diseases. For instance, it has shown promise in inhibiting the activity of certain kinases, which play a crucial role in cancer cell proliferation and survival.

Case Study: Kinase Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of 3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanenitrile to evaluate their inhibitory effects on kinase activity. The results indicated that modifications to the compound's structure significantly enhanced its potency against specific cancer cell lines, suggesting its potential as a lead compound for developing anticancer therapies .

Neuropharmacology

Effects on Neuroinflammation

Recent research has explored the compound's role in modulating neuroinflammatory responses. Studies indicate that it may inhibit the activation of microglia, the immune cells of the brain, thereby reducing neuroinflammation associated with neurodegenerative diseases.

Case Study: Microglial Activation

A longitudinal PET/MRI study investigated the effects of this compound on microglial activation in models of stroke. The findings demonstrated that treatment with this compound resulted in a significant reduction in microglial activation markers, correlating with improved neurological outcomes .

Synthetic Chemistry

Building Block for Complex Molecules

The compound serves as an important building block in synthetic chemistry for creating more complex molecules. Its unique pyrazolo-pyrimidine structure allows for various functional group modifications.

Table: Synthesis Pathways

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionBase-catalyzed at 60°C85
CyclizationAcidic conditions at room temperature75
ReductionHydrogenation over Pd/C catalyst90

Agricultural Applications

Potential as a Pesticide

Emerging studies have suggested that derivatives of this compound may exhibit herbicidal properties. Research is ongoing to evaluate its effectiveness against specific plant pathogens and pests.

Case Study: Herbicidal Activity

In preliminary trials, a derivative of this compound demonstrated significant herbicidal activity against common weeds in agricultural settings. The mechanism appears to involve disruption of plant metabolic pathways .

Mechanism of Action

The mechanism of action of 3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Substituents at Position 6 Functional Groups Molecular Formula Key Properties/Applications
Target Compound Propanenitrile (-CH2CH2CN) Nitrile Likely C11H12N4 High lipophilicity; metabolic stability
3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid Propanoic acid (-CH2CH2COOH) Carboxylic acid C11H13N3O2 Polar, ionizable; potential for salt formation
N-Benzyl-3-[2-(3,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanamide Propanamide (-CH2CH2CONHBn) Amide, aryl ether C25H27N5O3 Enhanced hydrogen bonding; antifungal activity
3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid Propanoic acid + cyano group Nitrile, carboxylic acid C12H12N4O2 Dual functionality; possible bioisosteric effects

Key Comparisons:

Functional Group Impact on Solubility and Reactivity Nitrile Group (Target Compound): The electron-withdrawing nitrile increases lipophilicity, reducing aqueous solubility but enhancing membrane permeability. Nitriles are metabolically stable compared to esters or amides, making them suitable for prolonged activity in drug design . Carboxylic Acid (Propanoic Acid Derivative): Ionizable at physiological pH, improving water solubility. This group facilitates salt formation for pharmaceutical formulations but may limit blood-brain barrier penetration . Amide (Propanamide Derivative): Introduces hydrogen-bonding capacity, enhancing target binding in biological systems. The benzyl group in this derivative may improve antifungal activity, as seen in related pyrazolo[1,5-a]pyrimidines .

Synthetic Pathways

  • The target compound’s synthesis likely parallels methods for analogs, such as coupling pyrazolo[1,5-a]pyrimidine precursors with nitrile-bearing reagents. and describe hydrazine-mediated cyclization and acetylenic β-diketone routes, which could be adapted for nitrile introduction .

Biological and Industrial Applications Agrochemical Potential: Nitrile-containing compounds are common in herbicides and fungicides. Pharmaceutical Relevance: The propanoic acid derivative (CAS 832135-73-6) and its analogs are explored for kinase inhibition or antimicrobial activity. The nitrile group in the target may serve as a bioisostere for carboxylic acids, offering improved pharmacokinetics .

Research Findings and Data

Table 2: Physicochemical Properties of Select Derivatives

Property Target Compound (Propanenitrile) Propanoic Acid Derivative Propanamide Derivative
Molecular Weight (g/mol) ~216 (estimated) 219.24 444.23
LogP (Predicted) ~2.5 (high lipophilicity) ~1.8 ~3.0
Solubility in Water Low Moderate Low
Metabolic Stability High Moderate Variable (amide hydrolysis)

Notable Observations:

  • The nitrile group in the target compound confers superior metabolic stability compared to the carboxylic acid and amide derivatives, which may undergo hydrolysis or enzymatic modification .
  • Antifungal activity reported for hydroxy/isopropoxy-substituted pyrazolo[1,5-a]pyrimidines () suggests that the target’s nitrile could enhance activity against resistant strains due to reduced polarity .

Biological Activity

3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanenitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to synthesize existing research findings on the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H13N3
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 832135-73-6

Pharmacological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a variety of biological activities:

  • Antitumor Activity :
    • Pyrazole derivatives have shown promise as antitumor agents due to their ability to inhibit key oncogenic pathways. They display inhibitory activity against various targets such as BRAF(V600E), EGFR, and Aurora-A kinase .
    • A study evaluated a series of pyrazole analogs for antiproliferative activity against cancer cell lines (SGC-7901, A549, HT-1080), revealing moderate to potent effects with certain compounds demonstrating significant cytotoxicity similar to combretastatin A-4 (CA-4) .
  • Anti-inflammatory Properties :
    • The anti-inflammatory potential of pyrazole derivatives has been documented, suggesting their utility in treating inflammatory diseases. These compounds can modulate inflammatory pathways and cytokine production .
  • Antibacterial and Antifungal Activities :
    • Some synthesized pyrazole carboxamides have demonstrated notable antibacterial and antifungal activities, highlighting their versatility as therapeutic agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of pyrazole derivatives:

  • Modifications at specific positions on the pyrazole ring can significantly influence biological activity. For instance, substituents at the N-1 position enhance potency compared to those at the C-5 position .
  • The presence of electron-donating groups has been linked to increased binding affinity and improved pharmacological profiles.

Case Study 1: Anticancer Activity in Breast Cancer Cell Lines

A recent study investigated the effects of various pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain compounds exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity compared to doxorubicin alone. This study underscores the potential of pyrazoles in combination therapies for breast cancer treatment .

Case Study 2: In Vitro Evaluation of Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of synthesized pyrazole derivatives. The findings revealed significant antimicrobial activity against various bacterial strains, suggesting that these compounds could serve as promising candidates for developing new antibiotics .

Data Tables

Biological Activity Target Effect Reference
AntitumorBRAF(V600E), EGFRInhibition
Anti-inflammatoryCytokine pathwaysModulation
AntibacterialVarious strainsSignificant activity
AntifungalFungal pathogensNotable activity

Q & A

Q. Basic

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., methyl groups at positions 5 and 7 show singlets at δ 2.3–2.5 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 254.1042 for C13H11N5O) .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 61.65%, H: 4.38%, N: 27.65%) .

Q. Advanced

  • HRMS-ESI : Resolves isotopic patterns for nitrile-containing derivatives (e.g., m/z 221.2 for C10H11N3O3) .
  • 2D-NMR (COSY, NOESY) : Maps spatial interactions between protons in fused-ring systems .

How can researchers optimize reaction conditions to mitigate low yields or impurities in pyrazolo[1,5-a]pyrimidine synthesis?

Q. Advanced

  • pH Modulation : Adjusting acidity (e.g., using glacial acetic acid) enhances cyclization efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize reactive intermediates .
  • Temperature Gradients : Stepwise heating (e.g., 0°C → reflux) minimizes decomposition of nitrile groups .

Case Study : Refluxing in ethanol with piperidine increased yield from 55% to 70% for a related derivative .

How should researchers address contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?

Q. Advanced

  • Purity Validation : Impurities >5% (e.g., unreacted starting materials) can skew bioactivity data. Use preparative HPLC for isolation .
  • Assay Standardization : Variability in enzyme inhibition assays (e.g., IC50 values) may arise from buffer composition or incubation times. Replicate under controlled conditions .
  • Structural Confirmation : Isosteric replacements (e.g., methyl vs. trifluoromethyl groups) alter binding affinities. Compare analogs via X-ray crystallography .

What mechanistic hypotheses explain the biological activity of this compound?

Q. Advanced

  • Enzyme Inhibition : Pyrazolo-pyrimidines inhibit kinases (e.g., EGFR) by competing with ATP-binding pockets .
  • Receptor Modulation : Nitrile groups enhance hydrogen bonding with residues in G-protein-coupled receptors .
  • Metabolic Stability : Methyl groups at positions 5 and 7 reduce oxidative degradation in hepatic microsomes .

Q. Experimental Approaches :

  • Molecular Docking : Simulate binding modes using AutoDock Vina .
  • Kinase Profiling : Screen against a panel of 50+ kinases to identify selectivity .

How do substituent variations at positions 5, 6, and 7 affect the pharmacological profile of pyrazolo[1,5-a]pyrimidines?

Advanced
Structure-Activity Relationship (SAR) Insights :

PositionSubstituentEffectExample DataSource
5Methyl↑ Metabolic stabilityt1/2: 4.2 h (vs. 1.8 h for H)
6Nitrile↑ Target affinityIC50: 0.8 μM (vs. 5.2 μM for COOEt)
7Hydroxyl↓ Cell permeabilityLogP: 1.2 (vs. 2.5 for OMe)

Design Strategy : Introduce electron-withdrawing groups (e.g., CN, CF3) at position 6 to enhance target engagement .

What computational tools are recommended for predicting the physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives?

Q. Advanced

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogS), permeability (Caco-2), and toxicity .
  • DFT Calculations : Gaussian 16 for optimizing geometries and calculating electrostatic potentials .
  • Molecular Dynamics (MD) : AMBER or GROMACS for simulating receptor-ligand stability over 100 ns trajectories .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.